1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(4-Fluorophenyl)ethyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmaceutical Research: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Biological Studies: It can be used to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as an intermediate in chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)ethyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-[2-(4-Methylphenyl)ethyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
1-[2-(4-Nitrophenyl)ethyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide: Similar structure with a nitrophenyl group instead of a fluorophenyl group.
Uniqueness: 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-3-1-13(2-4-15)7-10-22-12-14(11-17(22)23)18(24)21-16-5-8-20-9-6-16/h1-6,8-9,14H,7,10-12H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNOVMABFSVVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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